molecular formula C15H9N3O B2787234 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-10-7

3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2787234
CAS No.: 339107-10-7
M. Wt: 247.257
InChI Key: SNXXXGOMGWMEGX-UHFFFAOYSA-N
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Description

3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C15H9N3O and a molecular weight of 247.26 g/mol . It is characterized by its unique structure, which includes a pyrido[1,2-a]indole core with cyanomethoxy and carbonitrile functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]indole Core: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a]indole structure.

    Introduction of the Cyanomethoxy Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyanomethoxy group.

    Addition of the Carbonitrile Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethoxy and carbonitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile can be compared with other similar compounds, such as:

    3-(Methoxymethoxy)pyrido[1,2-a]indole-10-carbonitrile: Similar structure but with a methoxymethoxy group instead of a cyanomethoxy group.

    3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-6-8-19-11-4-5-12-13(10-17)14-3-1-2-7-18(14)15(12)9-11/h1-5,7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXXXGOMGWMEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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